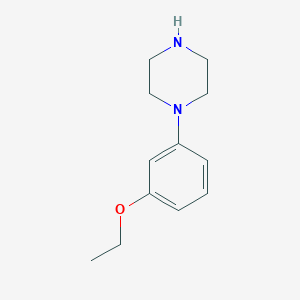

1-(3-Ethoxy-phenyl)-piperazine

Description

Properties

IUPAC Name |

1-(3-ethoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14/h3-5,10,13H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOLWZPEAPGOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(3-Ethoxy-phenyl)-piperazine

The construction of the 1-(3-ethoxyphenyl)piperazine scaffold can be achieved through several strategic disconnections, leading to a variety of synthetic routes. These methods primarily involve either the formation of the N-aryl bond on a pre-existing piperazine (B1678402) ring or the construction of the piperazine ring from an appropriately substituted aniline (B41778).

Nucleophilic Substitution Reactions for N-Arylation

Nucleophilic substitution reactions are a cornerstone in the synthesis of N-arylpiperazines. These methods involve the coupling of an aryl halide or a related electrophile with piperazine. The two most prominent and widely utilized reactions in this category are the Buchwald-Hartwig amination and the Ullmann condensation. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. acsgcipr.org This reaction typically involves the coupling of an aryl halide (e.g., 1-bromo-3-ethoxybenzene) with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The general catalytic cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine (piperazine), deprotonation by the base, and reductive elimination yields the desired N-arylpiperazine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

The Ullmann condensation , a classical copper-catalyzed reaction, provides an alternative route for N-arylation. organic-chemistry.org This reaction typically requires harsher conditions than the Buchwald-Hartwig amination, often involving high temperatures and stoichiometric amounts of copper. However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts in the presence of a ligand, making it a more viable and sustainable option. The reaction proceeds through the formation of a copper-amide intermediate, which then reacts with the aryl halide.

Alkylation Strategies for Piperazine Functionalization

Alkylation strategies offer a different approach, where the piperazine ring is further functionalized after its initial formation. In the context of synthesizing 1-(3-ethoxyphenyl)piperazine, this could involve the reaction of a pre-formed 1-arylpiperazine with an alkylating agent. However, for the primary synthesis of the target compound, alkylation is more relevant in the context of multi-step syntheses where piperazine itself is first mono-alkylated with a protecting group, followed by N-arylation, and subsequent deprotection.

A more direct alkylation approach to form the piperazine ring involves the reaction of 3-ethoxyaniline (B147397) with a bifunctional alkylating agent such as bis(2-chloroethyl)amine (B1207034). This method directly constructs the piperazine ring onto the aniline nitrogen. The reaction is typically carried out in a high-boiling solvent and may require a base to neutralize the hydrogen chloride formed during the reaction. acgpubs.orgprepchem.com

Condensation Reaction Approaches

Condensation reactions provide a convergent and often efficient method for the synthesis of N-arylpiperazines. A common strategy involves the reaction of an aniline, in this case, 3-ethoxyaniline, with diethanolamine (B148213) in the presence of a dehydrating agent or under conditions that facilitate the removal of water. This approach directly forms the piperazine ring in a single step. The reaction of anilines with bis(2-chloroethyl)amine hydrochloride is a classic method that falls under this category, proceeding through a double N-alkylation to form the heterocyclic ring. google.comenvironmentclearance.nic.in This method can be hampered by the need for high temperatures and long reaction times. nih.gov

Optimization of Synthetic Protocols

The efficiency and yield of the synthesis of 1-(3-ethoxyphenyl)piperazine are highly dependent on the careful optimization of various reaction parameters. These include the choice of reaction conditions, solvent systems, and the specific catalytic system employed.

Reaction Conditions and Solvent Systems

The selection of appropriate reaction conditions is paramount for a successful synthesis. For Buchwald-Hartwig aminations, the choice of base is critical, with common bases including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The reaction temperature typically ranges from room temperature to elevated temperatures, often facilitated by microwave irradiation to reduce reaction times. researchgate.net

The solvent plays a crucial role in the outcome of these reactions, affecting solubility, reaction rate, and even product distribution. dtu.dk Aprotic polar solvents like dioxane, toluene, and xylene are commonly employed in Buchwald-Hartwig reactions. wuxiapptec.com For instance, in a study on the Buchwald-Hartwig amination of p-bromotoluene with piperazine, m-xylene (B151644) was identified as the most suitable solvent for achieving high selectivity for the desired mono-substituted product. dtu.dk In Ullmann-type reactions, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction at high temperatures. mdpi.commdpi.com

Below is a table summarizing the impact of solvent systems on the yield of N-arylpiperazine synthesis via Buchwald-Hartwig amination, based on analogous reactions.

| Solvent | Typical Temperature (°C) | Observed Yield (%) | Reference |

|---|---|---|---|

| Toluene | 100-110 | High | wuxiapptec.com |

| Dioxane | 100 | High | wuxiapptec.com |

| m-Xylene | 120-140 | Very High | dtu.dk |

| Tetrahydrofuran (THF) | 66 (reflux) | Moderate to High | wuxiapptec.com |

| Solvent-Free | 110 | Moderate to Excellent | organic-chemistry.orgsci-hub.se |

Catalytic Systems in N-Arylation and Ring Formation

The heart of modern N-arylation reactions lies in the catalytic system. In Buchwald-Hartwig amination, the combination of a palladium precursor and a phosphine ligand dictates the efficiency and scope of the reaction. A variety of palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts are commonly used. wuxiapptec.com The choice of ligand is often more critical, with bulky, electron-rich phosphine ligands like RuPhos, XPhos, and BINAP showing excellent performance in the coupling of aryl halides with amines. nih.govresearchgate.net

For the Ullmann condensation, the catalytic system typically consists of a copper(I) salt, such as CuI or CuBr, and a ligand. The use of ligands like 1,10-phenanthroline (B135089) or various diamines can significantly accelerate the reaction and allow for milder conditions. researchgate.net In some cases, heterogeneous copper catalysts have also been employed, offering advantages in terms of catalyst recovery and reuse. mdpi.com

The following table provides an overview of different catalytic systems and their effectiveness in the synthesis of N-arylpiperazines, drawing from studies on analogous compounds.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos | NaOtBu | >90 | nih.govsci-hub.se |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | K₃PO₄ | 85-95 | wuxiapptec.com |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | High | researchgate.netdtu.dk |

| Ullmann | CuI | 1,10-Phenanthroline | K₂CO₃ | Good | researchgate.net |

| Ullmann | CuBr | rac-BINOL | K₃PO₄ | Moderate to Good | researchgate.net |

| Nickel-Catalyzed | Ni(0) | 2,2'-Bipyridine | - | Good | researchgate.net |

Yield Enhancement and Purity Considerations

The efficient synthesis of 1-(3-Ethoxyphenyl)piperazine, and its close analogue 1-(3-Methoxyphenyl)piperazine (B98948), is crucial for its application as an intermediate in organic synthesis. chemicalbook.com Methodologies often focus on the N-arylation of piperazine. High yields can be achieved through careful optimization of reaction parameters, including the choice of catalyst, solvent, base, and temperature.

One prominent method for synthesizing the related N-(3-methoxyphenyl)piperazine involves a palladium-catalyzed reaction. In a documented example, the reaction of piperazine with m-bromoanisole in the presence of a palladium catalyst and sodium tert-butoxide (NaOBut) as the base in o-xylene (B151617) at 120°C resulted in a 96% yield of the product. chemicalbook.com The high yield is attributed to the efficient catalytic cycle of the palladium complex and the appropriate choice of a strong, non-nucleophilic base.

Key factors influencing the yield in such cross-coupling reactions include:

Catalyst System: Palladium-based catalysts are frequently employed for their high efficacy in forming C-N bonds. chemicalbook.com

Reactant Stoichiometry: Using a significant excess of piperazine relative to the aryl halide can favor the mono-arylated product and suppress the formation of the di-arylated byproduct. In one synthesis, a 6:1 molar ratio of piperazine to aryl halide was used. chemicalbook.com

Base: The choice of base is critical. Strong bases like sodium tert-butoxide are effective in promoting the reaction. chemicalbook.com

Solvent and Temperature: A high-boiling point solvent like o-xylene allows the reaction to be conducted at elevated temperatures (e.g., 120°C), which increases the reaction rate. chemicalbook.com

Purity of the final product is paramount, necessitating effective purification strategies. Common methods employed after the initial synthesis include:

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture. For instance, after quenching the reaction with water, the organic phase containing the product is separated, and the aqueous phase can be further extracted to maximize recovery. chemicalbook.com

Washing and Drying: The organic phase is typically washed to remove residual salts and impurities, followed by drying with an agent like sodium sulfate. chemicalbook.com

Distillation: As a liquid, 1-(3-Ethoxyphenyl)piperazine can be purified by vacuum distillation. chemicalbook.comgoogle.com

Crystallization: The compound can be converted to a salt, such as the dihydrochloride (B599025) salt, which can then be purified by recrystallization from a suitable solvent like ethanol (B145695) or isopropyl alcohol. core.ac.ukgoogle.com

The solubility profile of the compound and its salts is a key consideration for purification. For example, the dihydrochloride salt of the methoxy (B1213986) analogue exhibits very different solubilities in various solvents, which can be exploited for selective crystallization or extraction. swgdrug.org

| Form | Solvent | Solubility |

|---|---|---|

| Dihydrochloride Salt | Acetone | Insoluble swgdrug.org |

| Chloroform | Very Slightly Soluble swgdrug.org | |

| Ether | Very Slightly Soluble swgdrug.org | |

| Hexane | Insoluble swgdrug.org | |

| Methanol | Soluble swgdrug.org | |

| Water | Very Soluble swgdrug.org |

Chemical Reactivity and Derivatization Potential of the Piperazine Core

The 1-(3-Ethoxyphenyl)piperazine molecule possesses two primary sites for further chemical transformation: the piperazine ring, particularly the secondary amine at the N4 position, and the substituted phenyl ring.

The piperazine core is susceptible to oxidation, primarily at the nitrogen atoms. The secondary amine (N-H) is generally more reactive towards oxidation than the tertiary amine attached to the phenyl ring. Oxidation of piperazines by reagents such as N-haloamines (e.g., bromamine-B or bromamine-T) has been shown to yield the corresponding N-oxides. scispace.comresearchgate.net Studies on piperazine itself indicate that under certain conditions, oxidation can lead to ring-opened products and the formation of intermediates like piperazinol and piperazinone, eventually degrading to ammonia (B1221849) and formate. utexas.edu The specific products formed depend on the oxidant used and the reaction conditions.

The reduction of the piperazine ring is less common, as it is a saturated heterocyclic system and generally stable to reducing agents. chempedia.info The aromatic phenyl ring, however, could be reduced to a cyclohexyl ring under forcing conditions, such as high-pressure catalytic hydrogenation, although this is not a typical derivatization pathway.

The structure of 1-(3-Ethoxyphenyl)piperazine offers significant potential for creating a diverse library of derivatives through substitution reactions.

Substitutions on the Phenyl Ring: The ethoxy group on the phenyl ring is an electron-donating group. In electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), it acts as an ortho-, para-director, activating these positions for substitution. This allows for the introduction of various functional groups onto the aromatic ring, modifying the electronic and steric properties of the molecule. Studies have shown that the electronic nature of substituents on the phenyl ring can influence the reactivity in subsequent reactions. chemrxiv.org

Substitutions on the Piperazine Nitrogen: The secondary amine of the piperazine ring is a strong nucleophile and is the most common site for derivatization. It readily undergoes a variety of reactions to form N-substituted derivatives. This reactivity is widely exploited in the synthesis of more complex molecules.

Common derivatization reactions at the piperazine N-H include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl chains. researchgate.net

N-Arylation: Reaction with aryl halides, often under palladium catalysis, to produce N,N'-diarylpiperazines. core.ac.uk

Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov

Reaction with Phosphorous Chlorides: Forms phosphorylated derivatives of the piperazine. tandfonline.com

Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile to attack electron-deficient carbons, such as in reactions with epoxides or activated aromatic systems like pentafluoropyridine. nih.govresearchgate.net

| Reaction Type | Reagent Class | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., Propyl Bromide) | N-Alkylpiperazines | researchgate.net |

| N-Arylation | Aryl Halides (e.g., p-chloronitrobenzene) | N,N'-Diarylpiperazines | core.ac.uk |

| Acylation | Acyl Halides (e.g., 3,5-Dinitrobenzoyl chloride) | N-Acylpiperazines | nih.gov |

| Phosphorylation | Phosphorous Chlorides | N-Phosphorylated Piperazines | tandfonline.com |

| Nucleophilic Substitution | Epoxides / Activated Aryl Halides | Ring-opened or Substituted Products | nih.govresearchgate.net |

Pharmacological and Biological Activity Profiling Preclinical Investigations

Receptor Binding and Ligand Affinity Studies

Despite extensive searches, specific binding affinity values (such as Ki or IC50) for 1-(3-Ethoxy-phenyl)-piperazine at the requested receptor subtypes are not well-documented in the accessible scientific literature. Research on arylpiperazines often focuses on derivatives with other substitutions (e.g., methoxy (B1213986), chloro) or more complex moieties attached to the piperazine (B1678402) ring, which have shown a range of activities at serotonergic, dopaminergic, and adrenergic receptors. However, direct data for the 3-ethoxy derivative is not provided in these studies.

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT2, 5-HT7)

No specific Ki or IC50 values for the binding of this compound to 5-HT1A, 5-HT1B, 5-HT2, or 5-HT7 receptors could be retrieved.

Dopaminergic Receptor Affinity and Selectivity (e.g., D2, D3)

There is no available data on the binding affinity and selectivity of this compound for D2 and D3 dopamine (B1211576) receptors.

Adrenergic Receptor Profiling (e.g., α1)

Specific binding data for this compound at α1-adrenergic receptors are not available in the reviewed literature.

Sigma Receptor Binding Characterization (e.g., σ1, σ2)

No studies detailing the interaction of this compound with σ1 and σ2 receptors were identified.

Other Neurotransmitter Receptor Interactions (e.g., GABA, Histamine (B1213489) H1, Nicotinic Acetylcholine Receptors)

There is a lack of specific data concerning the interaction of this compound with GABA, Histamine H1, or Nicotinic Acetylcholine receptors.

Enzyme Inhibition and Modulation Assays

No information regarding the inhibitory or modulatory effects of this compound on any specific enzyme systems was found during the comprehensive literature search.

Due to the absence of specific, verifiable preclinical data for this compound in the scientific literature, it is not possible to generate the requested in-depth article. The construction of data tables and detailed research findings as specified in the instructions cannot be fulfilled without such information. To maintain scientific accuracy and adhere to the strict constraints of the request, no assumptions or extrapolations from related compounds have been made.

Cellular and Subcellular Functional Assays

Adenylate cyclase (AC) is a critical enzyme that catalyzes the conversion of ATP to cAMP, a key second messenger involved in numerous cellular signaling pathways. nih.gov The modulation of adenylate cyclase activity, either through activation or inhibition, can have significant effects on downstream cellular functions. This modulation is a mechanism of action for various pharmacologically active compounds. nih.govdundee.ac.uk

A targeted search for preclinical studies investigating the effect of this compound on adenylate cyclase activity was conducted. The results of this search indicate a lack of available scientific literature or data detailing any modulatory effects of this specific compound on adenylate cyclase.

Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes, playing a fundamental role in the physiological processes of both excitable and non-excitable cells. nih.govmdpi.com The modulation of ion channel activity is a key mechanism for many therapeutic drugs targeting a wide range of diseases, including those affecting the nervous and cardiovascular systems. nih.gov

Cell-based reporter gene assays are powerful tools used in drug discovery and molecular biology to study gene expression and cellular signaling pathways. nih.govnih.govindigobiosciences.com These assays utilize a reporter gene (such as luciferase or β-galactosidase) linked to a specific genetic regulatory element, allowing researchers to quantify the response of a pathway to a test compound. nih.govmdpi.com

A search was conducted for studies in which this compound was evaluated using cell-based reporter gene assays to assess its activity on specific cellular pathways. No published research or preclinical data were found that have utilized this particular compound in such assays.

Mechanistic Investigations of Biological Actions

Elucidation of Receptor Activation/Inhibition Mechanisms

Research on phenylpiperazine derivatives frequently focuses on their interaction with a variety of neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. To determine the specific receptor activation or inhibition profile of 1-(3-Ethoxy-phenyl)-piperazine, radioligand binding assays would be essential. These assays measure the affinity of the compound for various receptor subtypes, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Functional assays are subsequently required to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). For G-protein coupled receptors (GPCRs), which include many serotonin and dopamine receptors, common functional assays include [³⁵S]GTPγS binding assays, which measure G-protein activation.

A hypothetical data table for receptor binding affinity is presented below to illustrate the type of data that would be generated from such studies.

Table 1: Hypothetical Receptor Binding Affinity Profile for this compound

| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT1A | Data not available |

| 5-HT2A | Data not available |

| 5-HT2C | Data not available |

| D2 | Data not available |

| D3 | Data not available |

| α1-Adrenergic | Data not available |

| α2-Adrenergic | Data not available |

Note: This table is for illustrative purposes only. No experimental Ki values for this compound have been found in the reviewed literature.

Intracellular Signaling Pathway Modulation

Upon binding to a receptor, a compound can modulate various intracellular signaling pathways. For GPCRs, this often involves changes in the concentration of second messengers, such as cyclic adenosine monophosphate (cAMP) or intracellular calcium (Ca²⁺).

cAMP Assays : For receptors coupled to Gs or Gi proteins, agonist binding can lead to an increase or decrease in cAMP levels, respectively. Assays like AlphaScreen or HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used to quantify these changes.

Calcium Flux Assays : For receptors coupled to Gq proteins, activation typically leads to an increase in intracellular calcium concentrations, which can be measured using fluorescent calcium indicators.

The functional consequence of receptor binding, whether agonistic or antagonistic, would be quantified by determining parameters such as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Biophysical Characterization of Compound-Target Interactions

Biophysical techniques provide detailed insights into the molecular interactions between a compound and its target protein. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to determine the kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy) of binding. This information helps to build a more complete picture of the binding mechanism. X-ray crystallography or cryo-electron microscopy could potentially reveal the precise binding mode of the compound within the receptor's binding pocket.

Impact on Neurotransmitter Release and Reuptake Mechanisms (e.g., SERT)

Many psychoactive compounds, including some piperazine (B1678402) derivatives, exert their effects by modulating the activity of neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Inhibition of these transporters leads to increased concentrations of the respective neurotransmitters in the synaptic cleft.

The inhibitory potential of this compound on these transporters would be assessed using neurotransmitter uptake assays. In these assays, cells expressing the transporter of interest are incubated with a radiolabeled substrate (e.g., [³H]5-HT for SERT) in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the substrate uptake is the IC₅₀ value.

Table 2: Hypothetical Neurotransmitter Transporter Inhibition Profile for this compound

| Transporter | IC50 (nM) |

|---|---|

| SERT (Serotonin Transporter) | Data not available |

| DAT (Dopamine Transporter) | Data not available |

Note: This table is for illustrative purposes only. No experimental IC₅₀ values for this compound have been found in the reviewed literature.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Influence of the Ethoxy Group on Activity and Lipophilicity

The ethoxy group at the meta-position of the phenyl ring plays a significant role in modulating the biological activity and lipophilicity of the parent compound, 1-phenylpiperazine. Alkoxy groups, such as methoxy (B1213986) and ethoxy, are common substituents in medicinal chemistry, often influencing receptor affinity and metabolic stability.

Impact on Biological Activity: The presence and position of an alkoxy group can be favorable for certain biological targets. For instance, in the context of α1-adrenoceptors, derivatives with an ortho-methoxy group on the phenyl ring have shown high affinity. nih.gov While the ethoxy group in 1-(3-Ethoxyphenyl)piperazine is at the meta position, this highlights the general importance of alkoxy substituents for receptor interaction. However, the superiority of an ethoxy group is context-dependent; in the development of antimycobacterial agents, replacement of alkoxyphenyl moieties with other groups, such as 3-CF3-phenylcarbamoyloxy, has been shown to improve activity. mdpi.com

Role of Phenyl Substituents on Receptor Selectivity and Potency

The nature, position, and electronic properties of substituents on the phenyl ring of arylpiperazine derivatives are determinant factors for their potency and selectivity toward various G-protein coupled receptors (GPCRs). nih.gov The N-phenylpiperazine scaffold is a recognized molecular element for binding to aminergic GPCRs. nih.gov

Systematic modifications of the phenyl ring have yielded compounds with tailored affinities for specific receptor subtypes:

Dopamine (B1211576) Receptors (D2/D3): Varying the substituents on the phenyl ring of N-phenylpiperazine analogs leads to a range of affinities and selectivities for D2 and D3 dopamine receptors. nih.gov For example, certain fluorine-substituted N-phenylpiperazine analogs have been found to bind to the human D3 receptor with nanomolar affinity and exhibit substantial selectivity (approximately 500-fold) over the D2 receptor. nih.gov

Serotonin (B10506) Receptors (5-HT1A): The electronic properties of phenyl substituents are crucial. In one study, derivatives of 1-(o-methoxyphenyl)piperazine were shown to have opposing functions (agonist vs. antagonist) at 5-HT1A receptors based on other structural modifications. nih.gov

α1-Adrenergic Receptors: For α1-adrenoceptor antagonists, the presence of a methoxy group at the ortho-position of the phenyl ring is favorable for high affinity. nih.gov In contrast, compounds with chlorine atoms on the phenyl ring, such as 1-(3,4-dichlorophenyl)piperazine, have demonstrated potent cytotoxic activity in studies on anticancer agents. mdpi.com

The following table summarizes the influence of various phenyl substituents on receptor activity in different arylpiperazine series.

| Phenyl Substituent | Position | Receptor Target | Observed Effect |

| Fluorine | Varies | D3 Dopamine | High affinity and selectivity over D2 receptors. nih.gov |

| Methoxy | Ortho | α1-Adrenergic | Favorable for high affinity. nih.gov |

| Dichloro | 3,4- | Cytotoxicity | Potent cytotoxic effect in breast cancer cell lines. mdpi.com |

| Trifluoromethyl | 3- | Antimycobacterial | Improved antimycobacterial activity in certain scaffolds. mdpi.com |

| Cyano | Ortho | α1A-Adrenergic | Beneficial for selectivity over the α1B subtype. nih.gov |

Conformational Analysis of the Piperazine (B1678402) Ring and its Derivatives

The three-dimensional structure of the piperazine ring and its orientation relative to the phenyl group are critical for proper interaction with receptor binding sites.

Piperazine Ring Conformation: The piperazine ring typically adopts a stable chair conformation . mdpi.com This is the preferred low-energy state for six-membered saturated heterocycles. In derivatives like aripiprazole, which contains a phenylpiperazine moiety, the piperazine ring is consistently found in a chair conformation across its various polymorphic structures. mdpi.com

Orientation of the Aryl Group: The arylpiperazine moiety generally exhibits a non-coplanar conformation, where the plane of the phenyl ring is significantly inclined relative to the plane of the piperazine ring. mdpi.com This angular arrangement is crucial for fitting into the binding pockets of receptors. The specific dihedral angle can be influenced by the substituents on the phenyl ring. Furthermore, the nitrogen atom (N1) attached to the phenyl ring can exhibit different hybridization states, leading to either a "flat" or "angular" shape, which can impact ligand-protein recognition. researchgate.net Docking studies suggest that the arylpiperazine moiety often directs itself deep into the receptor core, positioning itself between transmembrane helices. mdpi.com

Electronic and Steric Effects of Substituents on Biological Activity

The biological activity of 1-phenylpiperazine derivatives is finely tuned by the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of the substituents on the phenyl ring.

Electronic Effects: The electronic nature of a substituent alters the electron density of the phenyl ring and the basicity of the piperazine nitrogens, which can profoundly affect receptor binding.

Electron-Withdrawing Groups (EWGs): The effect of EWGs is highly target-dependent. In some cases, lipophilic EWGs attached to the phenyl ring can decrease or eliminate in vitro efficacy, for example, against Mycobacterium tuberculosis. mdpi.com Conversely, in other molecular contexts, EWGs can enhance desired properties.

Electron-Donating Groups (EDGs): These groups, like the ethoxy substituent, increase the electron density of the aromatic ring. This can influence interactions with electron-rich cavities in receptor binding sites. researchgate.net

Steric Effects: The size and bulk of substituents play a crucial role in determining how a molecule fits within a receptor's binding pocket.

Bulky Substituents: In the context of antimycobacterial agents, bulky and lipophilic moieties can paradoxically improve activity. mdpi.com However, for other targets, bulky groups may cause steric hindrance, preventing optimal binding.

Positional Isomerism: The position of the substituent is critical. In a study on acaricidal phenylpiperazine derivatives, the introduction of a fluorine atom at the 2-position of the benzene ring increased activity compared to the unsubstituted compound. nih.gov

The table below provides examples of how these effects modulate activity.

| Effect Type | Substituent Example | Biological Context | Outcome |

| Electronic | Electron-withdrawing group (e.g., Nitro) | Antimycobacterial Activity | Decreased efficacy. mdpi.com |

| Electronic | Electron-donating group (e.g., Alkoxy) | α1-Adrenoceptor Affinity | Often favorable for binding. nih.gov |

| Steric | Bulky diphenylmethyl group | Antimycobacterial Activity | Improved efficacy. mdpi.com |

| Steric | Fluorine atom | Acaricidal Activity | Introduction at the 2-position increased activity. nih.gov |

Lipophilicity and its Correlation with Biological Activity and Membrane Permeability

Lipophilicity is a cornerstone of structure-property relationships, heavily influencing a compound's pharmacokinetics, including absorption, distribution, and ability to cross biological membranes. nih.gov

Correlation with Biological Activity: The relationship between lipophilicity (often expressed as log P or log D) and biological activity is frequently non-linear. Quantitative Structure-Activity Relationship (QSAR) studies on piperazine derivatives have shown that biological activity can initially increase with rising lipophilicity, but then decrease dramatically after an optimal value is surpassed (a parabolic relationship). nih.gov This is because while a certain degree of lipophilicity is needed for membrane traversal and receptor binding, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. nih.govresearchgate.net For instance, increased lipophilicity has been positively correlated with anti-tuberculosis activity in some series of N-arylpiperazines. mdpi.com

Correlation with Membrane Permeability: A key function of lipophilicity is its role in passive membrane permeability. researchgate.netsoton.ac.uk Generally, higher lipophilicity correlates with better permeation through the lipid bilayers of cell membranes. However, this relationship is complex, as excessive lipophilicity can lead to the compound being trapped within the membrane. nih.gov

Phenylpiperazine derivatives have been specifically investigated as intestinal permeation enhancers. Studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated that the nature of the phenyl substituent dictates the efficacy and toxicity profile for this application.

| Phenyl Substituent | Effect on Permeability Enhancement |

| Unsubstituted | Enhances transepithelial transport with minimal cytotoxicity. |

| Aliphatic (e.g., methyl) | Results in efficacy and toxicity profiles comparable to the unsubstituted parent compound. |

| Hydroxyl or Primary Amine | Significantly increases toxicity. |

This research underscores that while lipophilicity is essential for membrane interaction, specific structural features must be balanced to achieve effective permeability without inducing cellular damage.

Preclinical Pharmacokinetic and Metabolic Studies

In Vitro Metabolic Stability in Hepatic Systems (e.g., Liver Microsomes, Hepatocytes, Cytosol)

Specific data on the in vitro metabolic stability of 1-(3-Ethoxy-phenyl)-piperazine in hepatic systems is not available in published literature. Generally, the metabolic stability of a compound is assessed by incubating it with liver-derived systems like microsomes, S9 fractions, or hepatocytes and measuring the rate of its disappearance over time. springernature.comthermofisher.com For piperazine-containing compounds, stability can vary significantly between species. For instance, studies on other novel piperazine (B1678402) derivatives have shown variable stability in liver microsomes from humans, monkeys, dogs, rats, and mice, with some compounds being relatively stable in cytosol preparations. frontiersin.org The assessment in hepatocytes provides a more complete picture as it includes both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolic pathways. thermofisher.com

Identification of Metabolic Pathways and Major Metabolites (e.g., Piperazine Moiety Oxidation, Dealkylation)

While specific metabolites for this compound have not been documented, research on analogous compounds provides insight into likely metabolic transformations. The metabolism of piperazine-containing drugs is often characterized by modifications of the piperazine ring itself. frontiersin.org For a similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine, studies using rat liver microsomes identified oxidative dealkylation, aromatic hydroxylation, and alicyclic hydroxylation as the primary metabolic pathways. nih.gov

Common metabolic routes for phenylpiperazine derivatives include:

Oxidation of the piperazine ring: This can lead to the formation of various hydroxylated metabolites. frontiersin.org

N-dealkylation: Cleavage of the bonds at the nitrogen atoms of the piperazine ring. frontiersin.org

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

O-deethylation: Cleavage of the ethoxy group attached to the phenyl ring, which would yield a phenolic metabolite.

These transformations are typically followed by Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Enzyme Kinetics of Metabolizing Enzymes (e.g., Cytochrome P450 inhibition)

There is no specific information on the enzyme kinetics related to the metabolism of this compound. Studies on other piperazine analogues have shown that they can be substrates and inhibitors of multiple cytochrome P450 isoenzymes, most notably CYP2D6, CYP3A4, and CYP1A2. researchgate.net For example, 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs, is hydroxylated by CYP2D6. nih.gov The determination of kinetic parameters such as K_m (Michaelis constant) and V_max (maximum reaction rate) is crucial for predicting the compound's metabolic rate and potential for drug-drug interactions. nih.govresearchgate.net Some piperazine compounds have also been identified as mechanism-based inactivators of CYP enzymes, which can lead to significant clinical interactions. nih.gov

Plasma Protein Binding Characterization

The extent to which this compound binds to plasma proteins like albumin has not been specifically reported. Plasma protein binding is a critical pharmacokinetic parameter as it influences the distribution and availability of a drug, with only the unbound fraction being pharmacologically active. uj.edu.pl The piperazine moiety is sometimes incorporated into drug candidates to improve properties such as aqueous solubility and protein-binding capacity. mdpi.com Studies on other arylpiperazine derivatives have shown low to moderate plasma protein binding. For example, the compound CDRI-93/478 exhibited low protein binding of less than 40%. nih.gov

Blood-Brain Barrier Penetration Studies (e.g., in vitro models, in vivo animal models)

Specific studies detailing the blood-brain barrier (BBB) penetration of this compound are not present in the available literature. The ability of a compound to cross the BBB is essential for drugs targeting the central nervous system (CNS). The N-phenylpiperazine fragment is a common scaffold in CNS-active agents, and its lipophilicity and interaction with efflux transporters like P-glycoprotein (P-gp) are key determinants of brain penetration. nih.gov In vitro models, such as cell-based assays (e.g., using brain microvascular endothelial cells), and in vivo animal studies are used to assess BBB permeability. mdpi.com The physicochemical properties of this compound would suggest potential for CNS penetration, but this would need to be confirmed by experimental data.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating 1-(3-Ethoxy-phenyl)-piperazine from impurities, starting materials, and byproducts, thereby enabling accurate purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this class of compounds.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of phenylpiperazine derivatives. sielc.comnih.gov In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. sielc.com For enhanced peak shape and resolution of basic compounds like piperazines, acids such as formic acid or phosphoric acid are often added to the mobile phase. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. nih.gov Method validation for purity analysis typically includes assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov For compounds lacking a strong chromophore, derivatization with a UV-active agent can be employed to enhance detection at trace levels. jocpr.com

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for purity assessment. swgdrug.org The analysis of piperazine (B1678402) derivatives by GC involves volatilizing the sample in a heated injection port and separating its components in a capillary column. mdma.ch The choice of column, typically with a nonpolar or medium-polarity stationary phase like 5% phenyl/95% methyl silicone, is critical for achieving good separation. swgdrug.org The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. swgdrug.orgmdma.ch For quantitative analysis, an internal standard is often used to ensure accuracy and precision. swgdrug.org

Table 7.1: Example Chromatographic Conditions for Phenylpiperazine Analysis This table presents typical starting conditions for method development, based on methods for related phenylpiperazine compounds.

| Parameter | HPLC Method Example | GC Method Example |

|---|---|---|

| Column | C18 reverse-phase (e.g., 250 x 4.0 mm, 5 µm) nih.gov | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) nih.gov |

| Mobile Phase / Carrier Gas | Acetonitrile:Phosphate Buffer (pH 2) nih.gov | Helium or Hydrogen swgdrug.orgmdma.ch |

| Flow Rate | 1.0 - 1.2 mL/min nih.gov | 1 - 2 mL/min swgdrug.org |

| Detector | UV at ~239 nm nih.gov | Flame Ionization (FID) or Mass Spectrometry (MS) swgdrug.org |

| Oven Program | Isocratic or Gradient Elution | Initial Temp: 100°C, Ramp to 280°C at 25°C/min swgdrug.org |

| Injection Volume | 3.0 - 20 µL nih.gov | 1 µL (Split or Splitless) swgdrug.orgnih.gov |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would include triplets and quartets for the ethoxy group protons, multiplets for the aromatic protons on the phenyl ring, and distinct signals for the protons on the piperazine ring. mdpi.comtandfonline.com ¹³C NMR spectroscopy is used to identify all non-equivalent carbon atoms in the molecule, with predictable chemical shifts for the aromatic, aliphatic (piperazine and ethoxy), and ether-linked carbons. mdpi.comnih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching from the aromatic and aliphatic groups, C-O stretching from the ether linkage, and C-N stretching from the piperazine moiety. mdpi.comresearchgate.net Spectra can be obtained from samples prepared as potassium bromide (KBr) discs or using Attenuated Total Reflectance (ATR). nih.gov

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound. When coupled with GC (GC-MS), it is a highly specific technique for identification. unodc.org Under electron ionization (EI), phenylpiperazine derivatives typically show a distinct molecular ion peak (M+) and characteristic fragment ions. nih.govauburn.edu Common fragmentation pathways include the cleavage of the piperazine ring, leading to signature ions that are indicative of the core structure. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. mdpi.com

Table 7.2: Predicted Spectroscopic Data for this compound Based on data from closely related phenylpiperazine and ethoxybenzene structures.

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Ethoxy (CH₃) | Triplet, ~1.4 ppm |

| Ethoxy (CH₂) | Quartet, ~4.0 ppm | |

| Piperazine (protons adjacent to N-phenyl) | Multiplet, ~3.2 ppm | |

| Piperazine (protons adjacent to NH) | Multiplet, ~3.0 ppm | |

| Aromatic (Phenyl) | Multiplets, ~6.4 - 7.2 ppm | |

| ¹³C NMR | Ethoxy (CH₃) | ~15 ppm |

| Ethoxy (CH₂) | ~63 ppm | |

| Piperazine (Carbons) | ~45 - 52 ppm | |

| Aromatic (Carbons) | ~105 - 160 ppm | |

| IR (cm⁻¹) | Aromatic C-H Stretch | ~3050 cm⁻¹ |

| Aliphatic C-H Stretch | ~2850 - 2950 cm⁻¹ mdpi.com | |

| C-O Ether Stretch | ~1240 cm⁻¹ | |

| C-N Stretch | ~1100 - 1300 cm⁻¹ | |

| Mass Spec. (EI) | Molecular Ion (M+) | m/z 206 |

X-ray Crystallography and Crystal Structure Analysis (for related compounds)

While a crystal structure for this compound itself may not be publicly available, analysis of closely related compounds like N-(4-methoxyphenyl)piperazine provides significant insight into the expected solid-state conformation. researchgate.netnih.gov Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

For phenylpiperazine derivatives, these studies typically reveal that the piperazine ring adopts a stable chair conformation. researchgate.net The substituted phenyl group is generally found in an equatorial position on the piperazine ring, which is sterically favorable. researchgate.net The analysis also details bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. In the case of salts or co-crystals, hydrogen bonds involving the secondary amine of the piperazine ring are common, often forming extensive networks that define the crystal packing. researchgate.netresearchgate.net Powder X-ray Diffraction (PXRD) can be used as a fingerprinting tool to identify the solid-state form of a compound and distinguish between different crystalline phases or polymorphs. researchgate.net

Table 7.3: Crystallographic Data for a Related Compound: N-(4-methoxyphenyl)piperazine This data illustrates typical crystallographic parameters for a closely related phenylpiperazine.

| Parameter | Value nih.gov |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P n a 2₁ |

| Unit Cell Dimensions | a = 6.9683 Å, b = 7.9683 Å, c = 18.975 Å |

| α = 90°, β = 90°, γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

| Key Conformation Feature | Piperazine ring in chair conformation researchgate.net |

| Key Conformation Feature | Methoxyphenyl group in equatorial position researchgate.net |

Method Development for Quantification in Biological Matrices (Preclinical)

For preclinical research, such as pharmacokinetic studies, it is essential to have a validated method for quantifying the compound in biological matrices like rat plasma. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. nih.govnih.gov

The development of such a bioanalytical method involves several key steps. First, a sample preparation procedure is established to extract the analyte from the complex plasma matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov An LLE method, for instance, might use a solvent like methyl tert-butyl ether to efficiently extract the compound. nih.gov

Next, chromatographic conditions are optimized to separate the analyte from endogenous plasma components. This typically involves a fast gradient elution on a C18 column. nih.gov Finally, the mass spectrometer is tuned for the specific compound. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This process provides excellent specificity. The method must be rigorously validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability. nih.gov

Table 7.4: Example Bioanalytical LC-MS/MS Method Parameters for a Piperazine Analog This table outlines a typical method for quantifying a piperazine-containing compound in rat plasma, based on published preclinical studies.

| Parameter | Description |

|---|---|

| Biological Matrix | Rat Plasma nih.gov |

| Sample Preparation | Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) nih.gov |

| Chromatography | RP-HPLC with a C18 column (e.g., 100 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Ammonium Acetate Buffer and Methanol nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) massbank.eu |

| Linearity Range | e.g., 10 - 15,000 ng/mL nih.gov |

| Validation | Assessed for accuracy, precision, recovery, and stability nih.gov |

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3-Ethoxy-phenyl)-piperazine, docking studies are instrumental in elucidating its binding modes within the active sites of various biological targets. These simulations help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-receptor complex.

Research on phenylpiperazine derivatives has demonstrated their interaction with a wide range of receptors, including sigma receptors and topoisomerase II. nih.govnih.gov For instance, docking studies of piperazine-based compounds with the sigma-1 receptor (S1R) have revealed crucial interactions with specific amino acid residues like Glu172 and Asp126. nih.gov The piperazine (B1678402) nitrogen atom often participates in salt bridge interactions with these acidic residues, while the phenyl ring can engage in hydrophobic interactions within the receptor's sub-pockets. nih.gov For a molecule like this compound, the ethoxy group could further influence binding affinity and selectivity through additional interactions.

Ligand-target interaction modeling provides a detailed map of these binding forces. The table below summarizes typical interactions observed in docking studies of phenylpiperazine derivatives with protein targets, which would be anticipated for this compound.

| Interaction Type | Potential Interacting Groups on this compound | Corresponding Receptor Residues (Examples) |

| Hydrogen Bonding | Piperazine N-H group (if protonated) | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Ionic / Salt Bridge | Protonated Piperazine Nitrogen | Aspartate, Glutamate |

| Hydrophobic | Phenyl Ring, Ethyl group | Leucine (Leu), Valine (Val), Phenylalanine (Phe) |

| π-π Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| π-Cation | Phenyl Ring | Lysine (Lys), Arginine (Arg) |

These models are critical for structure-based drug design, allowing medicinal chemists to rationally modify the structure of this compound to enhance its binding affinity and selectivity for a desired target. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. slideshare.net For a series of compounds like phenylpiperazine derivatives, QSAR studies aim to identify the key physicochemical properties or structural features (known as descriptors) that govern their activity. mdpi.com

The process involves calculating a wide range of molecular descriptors for each compound in a dataset, such as lipophilicity (logP), electronic properties (dipole moment), and topological indices (molecular connectivity). mdpi.com Statistical methods are then used to build a regression or classification model that correlates these descriptors with the observed biological activity (e.g., IC50 values). slideshare.netopenpharmaceuticalsciencesjournal.com

A hypothetical QSAR model for a series of 1-(3-substituted-phenyl)-piperazine analogs might take the form:

log(1/IC50) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis. Such a model could indicate that higher lipophilicity and dipole moment increase activity, while a larger molecular volume is detrimental. Studies on piperazine derivatives have shown that constitutional descriptors like the number of double bonds or oxygen atoms can play a vital role in their binding affinity to enzymes like renin. openpharmaceuticalsciencesjournal.com QSAR models, once validated, can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Lipophilic | LogP | Membrane permeability, hydrophobic interactions with target |

| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions, hydrogen bonding capacity |

| Steric/Topological | Molecular Weight, Molecular Volume, Shape Indices | Fit within the binding pocket, potential for steric hindrance |

| Thermodynamic | Heat of Formation | Stability of the molecule |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov For this compound, MD simulations are used to explore its conformational flexibility both in solution and when bound to a biological target. nih.gov

The piperazine ring can exist in different conformations, such as chair and boat forms, and the orientation of the phenyl and ethoxy groups can vary. MD simulations can reveal the most stable conformations and the energy barriers between them. researchgate.net When simulating the ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. nih.gov It can highlight how the ligand and protein adapt to each other, reveal the role of water molecules in the binding site, and provide a more accurate estimation of binding free energy. nih.gov Studies on related systems have used MD simulations to understand how conformational flexibility in certain protein regions can dictate the selective formation of different types of chemical bonds. nih.govnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

In silico ADME profiling predicts the pharmacokinetic properties of a compound, which are critical for its success as a drug. dntb.gov.ua Various computational models, often based on machine learning algorithms trained on large datasets of experimental data, are used to estimate these properties for molecules like this compound before they are synthesized. nih.govcell4pharma.com Early prediction of poor ADME properties can save significant time and resources. isca.me

Key ADME properties predicted for this compound would include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Models like the "BOILED-Egg" can predict passive absorption and blood-brain barrier penetration. mdpi.com

Distribution: Estimation of plasma protein binding (PPB) and the volume of distribution (VDss), which affect how the compound is distributed throughout the body.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, likely sites include the ethoxy group (O-dealkylation) and the phenyl ring (hydroxylation). Prediction of CYP inhibition is also crucial to avoid drug-drug interactions.

Excretion: Prediction of properties like total clearance (CL), which determines the drug's half-life.

The table below shows a hypothetical in silico ADME profile for this compound, generated using common predictive software. isca.meresearchgate.net

| ADME Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Yes | Compound may have central nervous system effects |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to active efflux from cells |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| LogP (Lipophilicity) | 2.5 - 3.5 | Balanced solubility and permeability |

Density Functional Theory (DFT) Calculations and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govscispace.com For this compound, DFT calculations can provide highly accurate information on its geometry, electronic properties, and vibrational frequencies. bohrium.com These calculations are used to determine properties like the molecular electrostatic potential (MESP), which identifies the electron-rich and electron-poor regions of the molecule. ymerdigital.com

Frontier Molecular Orbital (FMO) analysis is a key application of DFT. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and shape of the HOMO are related to the molecule's ability to donate electrons (acting as a nucleophile), while the LUMO relates to its ability to accept electrons (acting as an electrophile). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. jksus.org For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO is distributed over the aromatic system. researchgate.net This information is valuable for predicting sites of metabolic attack and understanding reaction mechanisms.

| Parameter | Significance |

| HOMO Energy | Related to ionization potential; indicates electron-donating ability |

| LUMO Energy | Related to electron affinity; indicates electron-accepting ability |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability |

| MESP Map | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack |

Prediction of Stereoelectronic Effects and Hydrogen Bonding

Computational methods are essential for understanding the subtle stereoelectronic effects that influence the conformation and reactivity of this compound. These effects arise from the specific spatial arrangement of orbitals. For example, the orientation of the lone pair of electrons on the nitrogen atoms relative to adjacent bonds can affect the molecule's basicity and conformational preference.

DFT calculations can be used to analyze the natural bond orbitals (NBO) of the molecule, revealing hyperconjugative interactions that contribute to its stability. The molecular electrostatic potential (MESP) map, derived from DFT, is particularly useful for predicting hydrogen bonding capabilities. ymerdigital.comjksus.org The map identifies regions of negative potential (electron-rich areas, such as around the nitrogen and oxygen atoms) that can act as hydrogen bond acceptors, and regions of positive potential (electron-poor areas, like the N-H proton on the piperazine ring) that can act as hydrogen bond donors. This predictive capability is fundamental to modeling ligand-receptor interactions.

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com If this compound is considered a scaffold, virtual screening can be used in two main ways:

Ligand-Based Virtual Screening: A known active molecule (or the this compound scaffold itself) is used as a template to search for other compounds in a database with similar 2D or 3D features. mdpi.com This approach assumes that molecules with similar structures will have similar biological activities.

Structure-Based Virtual Screening: A 3D structure of a biological target is used to screen a library of compounds via molecular docking. scispace.com This method can identify compounds with diverse chemical structures that are predicted to have a high binding affinity for the target.

Virtual screening campaigns involving piperazine-containing libraries have successfully identified novel agonists and inhibitors for various targets. nih.govnih.gov For this compound, this approach could be used to repurpose the compound by identifying novel, previously unknown biological targets, potentially opening up new therapeutic applications.

Further Preclinical Investigations and Research Applications

Investigations in Animal Models of Neurological Function

To characterize the potential central nervous system (CNS) effects of compounds like 1-(3-ethoxy-phenyl)-piperazine, researchers utilize a battery of standardized behavioral tests in animal models. These assays are designed to assess specific aspects of neurological and psychological function, such as depression, anxiety, and general locomotor activity. While specific data for the this compound derivative is not extensively published, the well-documented effects of other phenylpiperazines in these models provide a clear framework for its evaluation.

Forced Swim Test (FST): This is a widely used rodent behavioral test for screening potential antidepressant efficacy. nih.gov In the FST, an animal is placed in an inescapable cylinder of water, and the duration of immobility (a state of passive floating) is measured. nih.govmdpi.com A reduction in immobility time is interpreted as an antidepressant-like effect. nih.govbris.ac.uk The test is sensitive to a broad range of clinically effective antidepressants. nih.gov Phenylpiperazine derivatives are frequently evaluated in this model to determine their potential influence on pathways related to mood and depression. farmaceut.org

Elevated Plus Maze (EPM): The EPM is a standard and widely validated assay for assessing anxiety-related behavior in rodents. nih.govscienceopen.com The apparatus consists of four arms arranged in a plus shape, with two "open" arms (lacking walls) and two "closed" arms (with high walls), elevated from the ground. nih.govfrontiersin.org The test is based on the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. nih.gov An anxiolytic-like effect is inferred when a test compound increases the proportion of time spent and the number of entries into the open arms. nih.gov Various piperazine-containing molecules have been investigated using the EPM to characterize their anxiolytic or anxiogenic potential. nih.govsilae.it

Hyperlocomotion: Spontaneous locomotor activity is a fundamental measure in preclinical neuroscience, providing insights into the stimulant or sedative properties of a compound. Hyperlocomotion, or a significant increase in movement, can be induced by various pharmacological agents and is often used to model the psychomotor agitation seen in certain psychiatric states. Phenylpiperazine derivatives, known for their interaction with dopaminergic and serotonergic systems, can modulate locomotor activity. farmaceut.org The effects are assessed by placing an animal in a novel open-field arena and tracking its movement (e.g., distance traveled, speed, rearing frequency) over a set period using automated video-tracking systems.

Studies in Animal Models of Disease Pathophysiology

Beyond assessing normal neurological function, derivatives of this compound are investigated in models that mimic the underlying pathophysiology of human diseases.

Psychiatric Disorders: The phenylpiperazine core is present in numerous antipsychotic and antidepressant medications, primarily due to its ability to interact with key neurotransmitter systems like serotonin (B10506) and dopamine (B1211576). nih.govresearchgate.net Consequently, novel derivatives are rigorously tested in animal models of psychiatric disorders. For instance, in schizophrenia research, models may involve inducing specific behaviors (like sensorimotor gating deficits or hyperactivity) through pharmacological agents to screen for antipsychotic potential. nih.gov For depression and anxiety, chronic stress models are often employed to induce relevant behavioral phenotypes, which are then used to test the efficacy of new chemical entities. silae.it

Antimicrobial Research: There is significant and growing interest in piperazine (B1678402) derivatives as a source of new antimicrobial agents to combat rising antibiotic resistance. researchgate.netijbpas.com The piperazine scaffold is synthetically versatile, allowing for the creation of large libraries of compounds that can be screened for activity against a wide range of pathogens. researchgate.netmdpi.com Preclinical research involves in vitro screening of these compounds against panels of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth. mdpi.commanipal.edu Promising candidates from these screens are then advanced into further studies.

| Derivative Class | Organism | MIC (µM) |

| 1-(4-nitrophenyl)piperazine | M. kansasii | 15.0 |

| 1-(4-nitrophenyl)piperazine | M. marinum | 15.0 |

| 1-(4-nitrophenyl)piperazine | F. avenaceum | 14.2 |

| N-aryl cinnamamides | S. aureus | >15 |

| N,N′-bis(1,3,4-thiadiazole) | E. coli | 8-256 |

| N,N′-bis(1,3,4-thiadiazole) | S. aureus | 16-256 |

This table presents illustrative Minimum Inhibitory Concentration (MIC) values for various classes of piperazine derivatives against selected pathogens, demonstrating the range of activity being investigated in preclinical antimicrobial research. Data is representative of findings in the field. researchgate.netmdpi.com

Radioligand Development for Imaging Research

The phenylpiperazine structure is a highly valued pharmacophore in the development of radioligands for Positron Emission Tomography (PET) imaging of the central nervous system. nih.govresearchgate.net PET is a non-invasive imaging technique that allows for the in vivo quantification and visualization of biological targets, such as neurotransmitter receptors. frontiersin.org

A successful PET radioligand must possess several key properties: high affinity and selectivity for its target, appropriate lipophilicity to cross the blood-brain barrier, and favorable metabolic profile. frontiersin.org The 1-(methoxyphenyl)piperazine moiety, a very close analog of this compound, is the core of several successful PET radioligands developed for imaging serotonin 5-HT1A receptors. nih.govacs.org These radioligands, labeled with positron-emitting isotopes like Carbon-11 or Fluorine-18, enable researchers to study receptor density and distribution in both healthy and diseased brains, providing critical insights into the pathophysiology of neurological and psychiatric disorders. nih.govnih.gov The development of an ethoxy- derivative could be explored to fine-tune properties like metabolic stability or binding affinity.

| Radioligand Example | Isotope | Target | Key Preclinical Finding |

| [¹¹C]WAY-100635 | Carbon-11 | 5-HT1A Receptor | High specific binding in receptor-rich regions (e.g., hippocampus). nih.gov |

| p-[¹⁸F]MPPF | Fluorine-18 | 5-HT1A Receptor | High uptake and retention in serotonergic brain regions. nih.gov |

| [¹¹C]2-methoxyphenyl piperazine derivative | Carbon-11 | mGluR1 Receptor | High brain uptake with distribution matching receptor abundance. nih.gov |

This table summarizes key information for selected PET radioligands based on the methoxyphenyl-piperazine scaffold, highlighting their use in preclinical imaging research.

Biomarker Identification and Validation in Preclinical Settings

A key application of a highly specific molecule like a phenylpiperazine derivative is in the development and validation of biomarkers. In drug discovery, a biomarker can be used to provide evidence of "target engagement"—confirming that a potential new drug is interacting with its intended molecular target in the body.

A PET radioligand developed from the this compound scaffold serves as a direct in vivo biomarker of receptor density. frontiersin.org In a preclinical setting, such a radioligand can be used in animal models to validate a new therapeutic. For example, animals would first undergo a PET scan to establish a baseline level of receptor binding. They would then be treated with the new, non-radioactive drug candidate, followed by a second PET scan. A significant reduction in the radioligand's signal would confirm that the new drug has occupied the target receptors, thus validating its mechanism of action and helping to establish a relationship between target occupancy and therapeutic effect.

Combinatorial Chemistry Approaches for Library Generation

The piperazine heterocycle is an exceptionally useful scaffold for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a "library." mdpi.comnih.gov The this compound structure is an ideal starting point for such an approach.

The piperazine ring has two nitrogen atoms that can be readily functionalized. Starting with the this compound core, the secondary amine at the 4-position can be reacted with a wide variety of chemical building blocks (e.g., carboxylic acids, alkyl halides) in a parallel fashion. nih.gov This process allows for the efficient generation of hundreds or thousands of unique analogs, where the core structure remains the same but the chemical group at the 4-position varies. This entire library of compounds can then be subjected to high-throughput screening against various biological targets (e.g., receptors, enzymes, microbial cells) to identify "hit" compounds with desired activity, which can then be optimized into lead candidates for drug development. mdpi.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Mechanistic Insights

Direct research on 1-(3-Ethoxy-phenyl)-piperazine is sparse; however, extensive studies on structurally related arylpiperazines provide a strong basis for inferring its likely biological activities and mechanisms.

Key Inferred Findings:

Primary Targets: Arylpiperazine derivatives are well-established ligands for various G-protein coupled receptors (GPCRs) in the central nervous system (CNS). The primary targets are typically serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Specifically, compounds with substituents at the meta-position of the phenyl ring, such as the closely related 1-(3-methoxyphenyl)piperazine (B98948), often exhibit significant affinity for the 5-HT₁A, 5-HT₂, and dopamine D₂/D₃ receptor subtypes. nih.govijrrjournal.comnih.gov

Structure-Activity Relationships (SAR): SAR studies of the arylpiperazine class indicate that the nature and position of the substituent on the phenyl ring are critical determinants of receptor affinity and selectivity. nih.gov

The presence of an alkoxy group (like methoxy (B1213986) or ethoxy) at the meta-position is known to influence the balance of affinity between 5-HT₁A and α₁-adrenergic receptors. nih.gov It is hypothesized that the ethoxy group in this compound would confer a similar, if not slightly more lipophilic, character compared to its methoxy counterpart, potentially influencing its binding profile and pharmacokinetic properties.

Mechanistic Insights:

The mechanism of action for arylpiperazines is centered on their ability to modulate monoaminergic neurotransmission. ijrrjournal.com Depending on their affinity and functional activity at specific receptors (e.g., 5-HT₁A, D₂), they can act as agonists, partial agonists, or antagonists.

For instance, agonism or partial agonism at the 5-HT₁A receptor is a common mechanism for anxiolytic and antidepressant drugs. ijrrjournal.com Conversely, antagonism at D₂ receptors is a hallmark of typical and atypical antipsychotics. The precise mechanism of this compound would depend on its specific functional activities at these various receptors, which remain to be experimentally determined.

Identification of Gaps in Current Academic Understanding

The most significant gap in the current academic landscape is the near-complete absence of published, peer-reviewed data specifically characterizing this compound. This lack of information prevents a definitive understanding of its pharmacological profile and therapeutic potential.

Specific Gaps Identified:

Quantitative Binding Affinity: There is no publicly available data detailing the binding affinities (Kᵢ values) of this compound for a comprehensive panel of CNS receptors. Its precise selectivity profile remains unknown.

Functional Activity: It has not been determined whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist at its potential receptor targets. This information is crucial for predicting its physiological effects.

In Vivo Efficacy: The compound has not been evaluated in preclinical animal models for any potential therapeutic effects, such as anxiolytic, antidepressant, antipsychotic, or analgesic activities. nih.gov

Pharmacokinetics and ADME Profile: There is no information regarding its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding its metabolic stability, bioavailability, and ability to cross the blood-brain barrier is essential for assessing its viability as a CNS drug candidate.

Proposed Future Research Avenues and Methodologies

To address the identified knowledge gaps, a systematic, multi-tiered research plan should be implemented.

Proposed Research Plan:

In Vitro Pharmacological Profiling:

Receptor Binding Assays: The initial step involves screening this compound against a broad panel of CNS targets using radioligand binding assays. This panel should include, at a minimum, all major serotonin (5-HT₁ₐ, 5-HT₁₋, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₇) and dopamine (D₁, D₂, D₃, D₄) receptor subtypes, as well as adrenergic (α₁, α₂) and histamine (B1213489) (H₁) receptors to establish a comprehensive affinity profile.

Functional Assays: For receptors where significant affinity is observed (e.g., Kᵢ < 100 nM), functional assays such as GTPγS binding, cAMP modulation, or calcium flux assays should be conducted. These experiments will elucidate the compound's functional activity (e.g., agonist, antagonist) and potency (EC₅₀/IC₅₀). nih.gov

In Vivo Behavioral Pharmacology:

Based on the in vitro profile, the compound should be tested in relevant animal models. For example, if it shows high affinity and agonist activity at 5-HT₁A receptors, it should be evaluated in models of anxiety (e.g., elevated plus-maze, light-dark box) and depression (e.g., forced swim test, tail suspension test). nih.gov

Pharmacokinetic and Physicochemical Analysis:

ADME Studies: In vitro assays to determine metabolic stability using liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2, PAMPA) should be performed.

In Vivo Pharmacokinetics: If in vitro studies are favorable, in vivo pharmacokinetic studies in rodents would be necessary to determine key parameters like half-life, bioavailability, and brain penetration.

Potential for Translational Research in Preclinical Drug Discovery

The arylpiperazine scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple receptor types and has been successfully used to develop numerous approved drugs. nih.govbenthamscience.com This inherent potential extends to this compound.

As a Research Tool: Should in vitro profiling reveal high affinity and selectivity for a specific, under-explored receptor subtype, this compound could become a valuable pharmacological tool for probing the receptor's function in health and disease.